molecular formula C11H18O B1147919 1,5Z-Undecadien-3-one CAS No. 77188-84-2

1,5Z-Undecadien-3-one

Cat. No.: B1147919
CAS No.: 77188-84-2
M. Wt: 166.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5Z-Undecadien-3-one is an aliphatic enone (a conjugated ketone-alkene system) with an 11-carbon chain and two Z-configured double bonds positioned at the 1,5-positions. Enones are known for their reactivity in organic synthesis and applications in flavors, fragrances, and pharmaceuticals due to their electrophilic α,β-unsaturated carbonyl structure.

Properties

CAS No.

77188-84-2

Molecular Formula

C11H18O

Molecular Weight

166.27

Purity

90% min.

Synonyms

1,5Z-Undecadien-3-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

1,5Z-Undecadien-3-one belongs to the enone class, sharing a conjugated carbonyl-alkene system with compounds like:

  • (Z)-1,5-Octadien-3-one (C₈H₁₂O): An 8-carbon analog classified as a flavoring agent .
Table 1: Key Structural Differences
Compound Chain Length Substituents Molecular Formula Applications/Notes
This compound 11-carbon Aliphatic C₁₁H₁₈O Hypothesized flavor/pharma
(Z)-1,5-Octadien-3-one 8-carbon Aliphatic C₈H₁₂O Flavouring agent
(1Z,4Z)-Diaryl-pentadien-3-one 5-carbon Aromatic (methoxy, OH) C₁₇H₁₆O₅ Unspecified (structural complexity suggests bioactive potential)

Physicochemical Properties

  • Chain Length Effects : Longer aliphatic chains (e.g., 11-carbon vs. 8-carbon) typically increase hydrophobicity and boiling points. For example, (Z)-1,5-Octadien-3-one has a molecular weight of 124.18 g/mol , whereas this compound (C₁₁H₁₈O) would have a higher molecular weight (~166.26 g/mol), likely reducing volatility and altering odor profiles.
  • Substituent Effects: Aromatic substituents in diaryl-pentadienones enhance UV absorption and may confer antioxidant or enzyme-inhibitory properties, contrasting with aliphatic enones’ simpler reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.